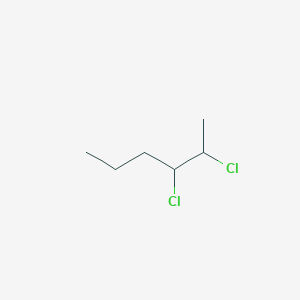

2,3-Dichlorohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILOKMKZRPIYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334656 | |

| Record name | 2,3-dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54305-87-2 | |

| Record name | 2,3-dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichlorohexane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may utilize this compound as a chemical intermediate or building block. This document details the compound's structural and physical characteristics, chemical reactivity, and provides insights into its synthesis and stereochemistry. While this compound is not typically involved in biological signaling pathways, this guide outlines its known chemical reaction pathways, including nucleophilic substitution and elimination reactions.

Introduction

This compound is a halogenated derivative of hexane, an organic compound with the chemical formula C₆H₁₂Cl₂.[1] It is a colorless liquid at room temperature and is characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the hexane chain.[1] This substitution pattern introduces two chiral centers, leading to the existence of stereoisomers. The presence of the chlorine atoms significantly influences the molecule's polarity and reactivity compared to its parent alkane, hexane. This guide will delve into the specific physical and chemical properties of this compound, providing quantitative data, outlining key reactions, and discussing its synthesis.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [2][3][4][5] |

| Molecular Weight | 155.07 g/mol | [3][5] |

| Boiling Point | 162.25 °C (435.4 K) | [6] |

| Melting Point | -64.5 °C (208.65 K) | [6] |

| Density | 1.0527 g/cm³ (estimate) | [7] |

| CAS Number | 54305-87-2 | [2][3][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the two carbon-chlorine bonds. These bonds are polar, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. The presence of hydrogen atoms on the carbon atoms adjacent to the C-Cl bonds also allows for elimination reactions.

Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one or both of the chlorine atoms.[1] The reaction mechanism (Sₙ1 or Sₙ2) will depend on the structure of the substrate (secondary alkyl halide), the nature of the nucleophile, the leaving group, and the solvent.[8] For a secondary halide like this compound, both Sₙ1 and Sₙ2 mechanisms are possible and often compete.[8]

A typical example is the reaction with a hydroxide ion (e.g., from sodium hydroxide) to form the corresponding diol, 2,3-hexanediol.

Caption: SN2 reaction of this compound with a hydroxide nucleophile.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes.[1] The most common mechanism for this reaction with a secondary halide is the E2 (bimolecular elimination) mechanism, which is a one-step process.[9] The regioselectivity of the elimination (i.e., which alkene isomer is formed) is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product.[10][11][12]

For example, reaction with a strong base like sodium ethoxide can lead to the formation of 2-chloro-2-hexene and other isomeric products.

Caption: E2 elimination reaction of this compound.

Stereochemistry

This compound has two chiral centers at carbons 2 and 3. This gives rise to a maximum of 2ⁿ = 4 stereoisomers, where n is the number of chiral centers.[13] These stereoisomers exist as two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). The (2R, 3S) and (2S, 3R) pair are diastereomers of the (2R, 3R) and (2S, 3S) pair.[14]

Synthesis

The primary method for the synthesis of this compound is through the free-radical chlorination of hexane.[1] This reaction is typically initiated by UV light and proceeds via a chain mechanism involving initiation, propagation, and termination steps.[15][16][17] However, this method often leads to a mixture of mono- and polychlorinated isomers, making the isolation of pure this compound challenging.[18]

Caption: Free-radical chlorination of hexane.

Experimental Protocols

General Procedure for Free-Radical Chlorination of an Alkane

Caution: This reaction should be performed in a well-ventilated fume hood, as chlorine gas is toxic and corrosive.

-

Apparatus Setup: A reaction flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer is assembled. The outlet of the condenser is connected to a gas trap containing a solution of sodium hydroxide to neutralize excess chlorine.

-

Reaction: The alkane (e.g., hexane) is placed in the reaction flask. While stirring, chlorine gas is bubbled through the liquid under irradiation with a UV lamp. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Workup: After the reaction is complete (as determined by GC analysis or cessation of HCl evolution), the reaction mixture is washed with a dilute solution of sodium bicarbonate to remove residual HCl, followed by washing with water.

General Procedure for Gas Chromatography (GC) Analysis

GC is a suitable technique for analyzing the purity of this compound and for monitoring the progress of its reactions.[20]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector is used. A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5) is typically suitable for separating halogenated hydrocarbons.[21][22][23][24]

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

-

Analysis: A small volume of the sample is injected into the GC. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of all components.

-

Data Analysis: The retention times and peak areas of the components are used to identify and quantify the compounds in the mixture.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.

-

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-H bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).

-

C-Cl stretching: Strong absorptions in the range of 600-800 cm⁻¹.[14][20][25] The exact position will depend on the conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, diastereotopic protons. The protons on carbons 2 and 3, being attached to the chlorine-bearing carbons, would be expected to resonate downfield (higher ppm) compared to the other alkyl protons. Spin-spin coupling between adjacent protons would lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the hexane chain. The signals for carbons 2 and 3 would be shifted downfield due to the deshielding effect of the attached chlorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 154 (for the ³⁵Cl isotopes).[26] Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be characteristic M+2 and M+4 peaks.[27] Fragmentation patterns would likely involve the loss of a chlorine atom (M-35), an HCl molecule (M-36), and various alkyl fragments.[26][28][29][30]

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) is not widely available, related compounds like dichloroethanes are known to be flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.[25][31] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a vicinal dihaloalkane with a range of interesting chemical properties stemming from the presence of two chlorine atoms on adjacent carbons. Its stereochemistry and reactivity in nucleophilic substitution and elimination reactions make it a potentially useful, albeit not widely documented, building block in organic synthesis. This guide has summarized the available information on its physical and chemical properties, synthesis, and expected spectral characteristics, providing a foundation for researchers and professionals working with this and similar compounds. Further research is needed to fully characterize its spectral properties and to develop detailed, optimized experimental protocols for its synthesis and reactions.

References

- 1. Buy this compound | 54305-87-2 [smolecule.com]

- 2. This compound (threo) [webbook.nist.gov]

- 3. This compound | 54305-87-2 [chemicalbook.com]

- 4. 2,3-Dichloro-hexane | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 54305-87-2 [m.chemicalbook.com]

- 6. (R*,S*)-2,3-dichlorohexane [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. web.viu.ca [web.viu.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. savemyexams.com [savemyexams.com]

- 17. chemistrystudent.com [chemistrystudent.com]

- 18. scribd.com [scribd.com]

- 19. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 20. IR spectrum: Haloalkanes [quimicaorganica.org]

- 21. gcms.labrulez.com [gcms.labrulez.com]

- 22. agilent.com [agilent.com]

- 23. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 24. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. youtube.com [youtube.com]

- 30. apps.dtic.mil [apps.dtic.mil]

- 31. Experiment #3 [sas.upenn.edu]

Navigating the Stereochemical Landscape of 2,3-Dichlorohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomers and chirality of 2,3-dichlorohexane. It delves into the structural nuances, stereochemical relationships, and a proposed experimental workflow for the separation and characterization of its stereoisomeric forms. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development where a deep understanding of stereoisomerism is paramount.

Core Concepts: Chirality and Stereoisomerism in this compound

This compound possesses two chiral centers at the second and third carbon atoms of its hexane chain. A chiral center is a carbon atom bonded to four different substituent groups, which results in the possibility of non-superimposable mirror images known as enantiomers.[1][2] The number of possible stereoisomers for a molecule with 'n' chiral centers can be calculated using the formula 2^n. For this compound, with n=2, a maximum of four stereoisomers are possible.[1][3]

These four stereoisomers consist of two pairs of enantiomers. The relationships between non-mirror image stereoisomers are known as diastereomers.[4] It is crucial to distinguish between these forms as they can exhibit different biological activities and physical properties.

A critical point of consideration for molecules with multiple chiral centers is the potential for meso compounds. A meso compound is an achiral compound that has chiral centers.[3][4] It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry. However, in the case of this compound, no meso compound exists because the substituents on the two chiral carbons are not identical (a methyl and a propyl group, respectively, are part of the different groups attached to C2 and C3). Therefore, all four possible stereoisomers are distinct and chiral.[1]

The Stereoisomers of this compound

The four stereoisomers of this compound are:

-

(2R, 3R)-2,3-dichlorohexane

-

(2S, 3S)-2,3-dichlorohexane

-

(2R, 3S)-2,3-dichlorohexane

-

(2S, 3R)-2,3-dichlorohexane

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. Similarly, the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric.

Quantitative Data Summary

The following table summarizes key quantitative data for the stereoisomers of this compound based on available information from public databases. It is important to note that experimentally determined optical rotation values are not consistently reported in the literature and would likely require experimental determination for specific samples.

| Property | (2R, 3R)-2,3-dichlorohexane | (2S, 3S)-2,3-dichlorohexane | (2R, 3S)-2,3-dichlorohexane | (2S, 3R)-2,3-dichlorohexane |

| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ |

| Molecular Weight | 155.07 g/mol [5] | 155.07 g/mol [5] | 155.07 g/mol [5] | 155.07 g/mol [5] |

| CAS Number | Not available | Not available | Not available | 13158001 (for one of the threo isomers)[6] |

| InChIKey | Not available | Not available | Not available | IILOKMKZRPIYGG-NTSWFWBYSA-N (for one of the threo isomers)[6] |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (2S, 3S) enantiomer. | Expected to be equal in magnitude and opposite in sign to the (2R, 3R) enantiomer. | Expected to be equal in magnitude and opposite in sign to the (2S, 3R) enantiomer. | Not available |

Proposed Experimental Workflow for Separation and Characterization

The separation and characterization of the stereoisomers of this compound would typically involve a combination of chromatographic and spectroscopic techniques. The following is a proposed experimental workflow:

Caption: Proposed experimental workflow for the separation and characterization of this compound stereoisomers.

Detailed Methodologies

Synthesis: A non-stereoselective synthesis of this compound would likely proceed via the chlorination of hex-2-ene. This would result in a mixture of the different stereoisomers.

Separation:

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): A chiral stationary phase (CSP) would be employed to differentiate between the enantiomers. The diastereomers may be separable on a standard achiral column due to their different physical properties, but a chiral column would be necessary for the resolution of the enantiomeric pairs.

-

Mobile Phase/Carrier Gas: Optimization of the mobile phase (for HPLC) or carrier gas flow rate and temperature program (for GC) would be critical for achieving baseline separation.

-

Detection: A standard UV detector (for HPLC) or a flame ionization detector (FID) or mass spectrometer (MS) (for GC) would be used.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the constitutional structure of this compound. While enantiomers will have identical NMR spectra in an achiral solvent, the spectra of diastereomers will differ. Chiral shift reagents could be used to distinguish between enantiomers.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

-

Polarimetry: The optical rotation of each purified enantiomer would be measured using a polarimeter. This would confirm the chirality of the separated isomers and provide a quantitative measure of their optical activity.

-

X-ray Crystallography: If a single crystal of a stereoisomer or a derivative can be obtained, X-ray crystallography can be used to determine its absolute configuration.

Stereochemical Relationships Visualization

The stereochemical relationships between the four stereoisomers of this compound can be visualized as follows:

Caption: Stereochemical relationships between the isomers of this compound.

This diagram illustrates the two pairs of enantiomers and the diastereomeric relationships between the non-mirror image isomers. Understanding these relationships is fundamental for designing stereoselective syntheses and for interpreting the results of chiral separations.

References

- 1. brainly.com [brainly.com]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. alevelh2chemistry.com [alevelh2chemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. This compound CAS#: 54305-87-2 [m.chemicalbook.com]

- 6. (2S,3R)-2,3-dichlorohexane | C6H12Cl2 | CID 13158001 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, dynamics, and the chemical environment of nuclei. This guide offers an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic analysis of 2,3-dichlorohexane. Due to the limited availability of experimental spectra in public databases, this document utilizes predicted NMR data to illustrate the principles of spectral interpretation for this compound. The methodologies and data presented herein serve as a valuable reference for researchers involved in the synthesis, characterization, and quality control of halogenated hydrocarbons and related small molecules.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational models that consider the chemical environment of each nucleus. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) in Hz |

| H1 (CH₃) | ~ 1.05 | Triplet | 3H | ~ 7.4 |

| H2 (CH) | ~ 4.25 | Multiplet | 1H | - |

| H3 (CH) | ~ 4.05 | Multiplet | 1H | - |

| H4 (CH₂) | ~ 1.85 (diastereotopic) | Multiplet | 2H | - |

| H5 (CH₂) | ~ 1.60 | Multiplet | 2H | - |

| H6 (CH₃) | ~ 1.00 | Triplet | 3H | ~ 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C1 (CH₃) | ~ 13.8 |

| C2 (CHCl) | ~ 65.2 |

| C3 (CHCl) | ~ 68.5 |

| C4 (CH₂) | ~ 34.1 |

| C5 (CH₂) | ~ 20.4 |

| C6 (CH₃) | ~ 11.2 |

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality NMR spectra. The following outlines a general methodology for the preparation and analysis of a small molecule like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal signal interference in the spectral regions of interest. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable to reduce acquisition time.

-

Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity across the sample. This process is critical for obtaining sharp, well-resolved NMR signals.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Use a standard pulse sequence, such as a simple one-pulse experiment.

-

The number of scans can vary from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is typically required.

-

Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Structural Elucidation through NMR Data

The following diagram illustrates the structure of this compound with labeled proton and carbon atoms, correlating them to the predicted NMR signals.

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

The presence of two chlorine atoms significantly influences the chemical shifts of nearby protons and carbons. The protons on the carbons bearing the chlorine atoms (H2 and H3) are deshielded and appear at higher chemical shifts (~4.05-4.25 ppm). Similarly, the corresponding carbons (C2 and C3) are also deshielded, with predicted chemical shifts of approximately 65.2 and 68.5 ppm. The terminal methyl groups (H1 and H6) appear as triplets due to coupling with their neighboring methylene or methine protons. The methylene protons (H4 and H5) are expected to show complex multiplet patterns due to coupling with adjacent protons and potential diastereotopicity.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR analysis of this compound. By presenting the data in a structured format and detailing the experimental protocols, this document serves as a practical resource for scientists and researchers. The included diagram visually correlates the molecular structure with its expected NMR signals, aiding in the interpretation and understanding of the spectroscopic data. While predicted data is a valuable tool, experimental verification remains the gold standard for structural confirmation.

Thermodynamic Properties of 2,3-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-dichlorohexane, a halogenated hydrocarbon with potential applications in chemical synthesis and as a building block in the development of novel compounds. This document summarizes key quantitative data, outlines experimental methodologies for the determination of thermodynamic properties, and presents visual representations of relevant chemical processes.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions, for process design, and for assessing its potential environmental fate. Due to the presence of two chiral centers at positions 2 and 3, this compound exists as a pair of enantiomers ((2R,3R) and (2S,3S), the erythro form) and a meso compound ((2R,3S) or (2S,3R), the threo form). These stereoisomers can exhibit different physical and thermodynamic properties.

Summary of Quantitative Data

The following tables summarize available experimental and calculated thermodynamic data for the stereoisomers of this compound. It is important to note that experimentally determined values are limited, and many of the available data points are calculated based on computational models.

Table 1: Phase Transition Temperatures for this compound Stereoisomers

| Stereoisomer | Boiling Point (K) | Melting Point (K) | Reference |

| (R,S)-2,3-dichlorohexane (threo) | 435.4 | 208.65 - 208.80 | [1] |

Table 2: Calculated Thermodynamic Properties of this compound Stereoisomers at Standard Conditions

| Property | threo-2,3-dichlorohexane | erythro-2,3-dichlorohexane | Unit | Data Source |

| Enthalpy of Formation (Gas, ΔfH°gas) | -209.21 | -209.21 | kJ/mol | Calculated |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -29.10 | -29.10 | kJ/mol | Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 36.94 | 36.94 | kJ/mol | Calculated |

| Enthalpy of Fusion (ΔfusH°) | 12.64 | 12.64 | kJ/mol | Calculated |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | Not Available | J/mol·K |

Note: The calculated values are sourced from computational estimations and should be used with the understanding that they are not experimentally verified.

Experimental Protocols for Thermodynamic Property Determination

Calorimetry for Enthalpy and Heat Capacity Measurement

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, providing data on enthalpy of reaction, formation, and heat capacity.

1. Bomb Calorimetry (for Enthalpy of Combustion and Formation):

-

A precisely weighed sample of the substance is placed in a "bomb" which is then filled with high-pressure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction releases heat.

-

The temperature change of the water is meticulously measured.

-

The enthalpy of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation can then be derived using Hess's Law, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

2. Differential Scanning Calorimetry (DSC) for Heat Capacity:

-

A small, precisely weighed sample of the liquid is placed in a sample pan, with an empty reference pan.

-

Both pans are heated or cooled at a controlled, linear rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

By calibrating with a standard of known heat capacity (e.g., sapphire), the specific heat capacity of the sample can be accurately determined over a range of temperatures.

Vapor Pressure and Enthalpy of Vaporization Measurement

Vapor pressure is a fundamental thermodynamic property that is directly related to the enthalpy of vaporization through the Clausius-Clapeyron equation.

1. Static Method:

-

A sample of the substance is placed in a container connected to a pressure-measuring device (manometer).

-

The system is evacuated to remove air and then allowed to reach thermal equilibrium at a specific temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured directly.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

2. Effusion Methods (e.g., Knudsen Effusion):

-

This method is suitable for substances with low vapor pressures.

-

The sample is placed in a cell with a small orifice of known area.

-

The cell is heated to a specific temperature in a high vacuum.

-

The rate of mass loss due to the effusion of vapor through the orifice is measured.

-

The vapor pressure can be calculated from the rate of effusion using the Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T.

Synthesis and Reactivity of this compound

Understanding the formation and subsequent reactions of this compound is essential for its application in various chemical syntheses.

Synthesis Pathway: Free Radical Chlorination of Hexane

The industrial synthesis of this compound can be achieved through the free-radical chlorination of hexane.[2] This process, typically initiated by UV light or heat, proceeds via a chain reaction mechanism.

Caption: Free radical chlorination of hexane to produce this compound.

This process is generally not very selective, leading to a mixture of mono- and polychlorinated hexane isomers. The formation of this compound occurs with a low probability due to the random nature of the radical reactions.[2]

Key Reactions of this compound

This compound, as a haloalkane, can undergo several types of reactions, making it a versatile intermediate in organic synthesis.

Caption: Overview of the primary reaction pathways for this compound.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. For instance, reaction with hydroxide ions can lead to the formation of hexane-2,3-diol.[2]

-

Elimination: In the presence of a strong base, this compound can undergo elimination reactions to form various isomeric hexadienes.[2]

-

Reduction: The chlorine atoms can be removed through reduction, for example, using a reducing agent like lithium aluminum hydride, to yield hexane.[2]

This guide provides a foundational understanding of the thermodynamic properties and chemical behavior of this compound. Further experimental investigation is necessary to validate the calculated thermodynamic data and to fully explore the potential applications of this compound in drug development and other scientific fields.

References

An In-depth Technical Guide on the Solubility and Boiling Point of 2,3-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the boiling point and solubility, of 2,3-dichlorohexane (C₆H₁₂Cl₂). A thorough understanding of these properties is fundamental for its application in chemical synthesis, as a solvent, or as an intermediate in the development of new chemical entities. This document outlines available data, discusses the underlying chemical principles, and provides detailed experimental protocols for property determination.

Physicochemical Properties of this compound

This compound is a halogenated alkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of approximately 155.07 g/mol .[1][2][3] The presence of two chiral centers at positions 2 and 3 gives rise to different stereoisomers (e.g., threo and erythro pairs of enantiomers, and a meso compound), which can exhibit different physical properties.

The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. For haloalkanes, this is primarily influenced by the strength of intermolecular forces, including London dispersion forces and dipole-dipole interactions. The boiling point of this compound is significantly higher than that of its parent alkane, hexane, due to its greater molecular mass and the polarity introduced by the carbon-chlorine bonds.

Available data, which includes both experimental and calculated values for different diastereomers, shows some variation.

The solubility of this compound is dictated by the principle of "like dissolves like." As a polar molecule, it exhibits limited solubility in polar solvents like water but is readily soluble in non-polar organic solvents.

-

Water Solubility : Haloalkanes are generally considered to be only slightly soluble in water.[4] This is because significant energy is required to overcome the strong hydrogen bonds between water molecules. The new intermolecular attractions formed between this compound and water molecules are not as strong as the original hydrogen bonds, making the dissolution process energetically unfavorable.[4] A calculated Log10 of water solubility (log10WS) for the threo diastereomer is -2.86, indicating low solubility in moles per liter.[1]

-

Organic Solvent Solubility : this compound is expected to be miscible with a wide range of organic solvents such as ethers, alcohols, and benzene. In these cases, the energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.

The following table summarizes the available quantitative data for the boiling point and water solubility of this compound.

| Property | Value | Units | Diastereomer / Method | Source |

| Boiling Point | 435.4 | K (162.25 °C) | (R,S)- / Experimental | NIST[5] |

| 410.66 | K (137.51 °C) | threo / Calculated | Cheméo[1] | |

| Water Solubility | -2.86 | log10(mol/L) | threo / Calculated | Cheméo[1] |

Experimental Protocols

Accurate determination of boiling point and solubility is crucial for the characterization and application of this compound. The following sections provide detailed methodologies for these key experiments.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially when only a small sample volume (< 0.5 mL) is available.[6]

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 200 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.[6]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: Insert the thermometer assembly into the Thiele tube, making sure the rubber band is well above the oil level to prevent it from softening and breaking.[9]

-

Observation: Gently heat the side arm of the Thiele tube.[6][8] Convection currents will ensure uniform heat distribution.[9] As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, the vapor pressure inside the capillary tube has overcome the external pressure.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6][8] Record this temperature.

This protocol provides a straightforward method to assess the solubility of this compound in both a polar (water) and a non-polar (hexane) solvent.

Materials:

-

Test tubes (3) and rack

-

This compound

-

Distilled water

-

Hexane (or another suitable non-polar solvent)

-

Pipettes or droppers

Procedure:

-

Setup: Label three clean, dry test tubes: "Water," "Hexane," and "Control."

-

Solvent Addition: Add approximately 2 mL of distilled water to the "Water" test tube and 2 mL of hexane to the "Hexane" test tube.[10]

-

Solute Addition: Add 4-5 drops (approx. 0.2 mL) of this compound to both the "Water" and "Hexane" test tubes. The "Control" tube should contain only this compound for visual comparison.

-

Mixing: Gently agitate or tap each tube to mix the contents.[10]

-

Observation: Observe the mixtures against a contrasting background.

-

Soluble: The substance forms a single, clear, homogeneous phase with the solvent.

-

Partially Soluble: The mixture appears cloudy, or a significant portion of the solute dissolves, but some remains undissolved.

-

Insoluble: The substance does not dissolve. In the case of two immiscible liquids, two distinct layers will be visible.

-

-

Recording: Record the observations for each solvent, noting whether this compound is soluble, partially soluble, or insoluble.

Visualization of Experimental Workflow

The logical flow for determining the physicochemical properties of a compound like this compound can be visualized as follows.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. This compound (threo) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound (threo) [webbook.nist.gov]

- 3. Hexane, 2,3-dichloro-, threo | C6H12Cl2 | CID 6431007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (R*,S*)-2,3-dichlorohexane [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. CHM1020L Online Manual [chem.fsu.edu]

Conformational Analysis of 2,3-Dichlorohexane Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational analysis of the stereoisomers of 2,3-dichlorohexane. By integrating principles of stereochemistry with experimental and computational methodologies, this document offers a comprehensive resource for understanding the conformational preferences and energetic landscapes of these halogenated alkanes.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at carbons C2 and C3, giving rise to a total of four stereoisomers. These consist of a pair of enantiomers, (2R,3R)-2,3-dichlorohexane and (2S,3S)-2,3-dichlorohexane, and a meso compound, (2R,3S)-2,3-dichlorohexane, which is achiral due to an internal plane of symmetry.[1] The conformational analysis of each of these stereoisomers is crucial for understanding their physical, chemical, and biological properties.

The primary mode of conformational isomerism in this compound arises from rotation about the C2-C3 single bond. This rotation leads to various staggered and eclipsed conformations. The most stable conformations are the staggered ones, which include the anti and gauche arrangements of the two chlorine atoms relative to each other.

Conformational Analysis of the Enantiomeric Pair: (2R,3R)- and (2S,3S)-2,3-Dichlorohexane

The enantiomeric pair, (2R,3R)- and (2S,3S)-2,3-dichlorohexane, exhibit identical energetic profiles for their respective conformations. Rotation around the C2-C3 bond gives rise to three staggered conformers: one anti and two gauche.

In the anti conformer , the two chlorine atoms are positioned at a dihedral angle of approximately 180°. This arrangement minimizes steric hindrance between the bulky chlorine atoms, and it is generally the most stable conformation for similar 1,2-disubstituted alkanes.[2][3]

The gauche conformers have the chlorine atoms at a dihedral angle of approximately 60°. These conformers are typically higher in energy than the anti conformer due to steric repulsion between the chlorine atoms and the adjacent alkyl groups. The two gauche conformers are diastereomeric to the anti conformer and are enantiomeric to each other.

Conformational Analysis of the Meso Compound: (2R,3S)-2,3-Dichlorohexane

The meso isomer, (2R,3S)-2,3-dichlorohexane, also has three staggered conformers resulting from rotation about the C2-C3 bond. However, due to the opposite stereochemistry at the two chiral centers, the conformational landscape differs from that of the enantiomeric pair.

In the case of the meso isomer, one gauche conformer is significantly more stable than the other conformers. This is in contrast to the enantiomeric pair where the anti conformer is the most stable. The increased stability of the gauche conformer in the meso isomer can be attributed to a combination of steric and electronic effects. The other two conformers consist of another, less stable gauche conformer and an anti conformer, which is also higher in energy.

Energetic Profiles of Conformers

| Stereoisomer | Conformer | Estimated Relative Energy (kcal/mol) | Estimated Population at 298 K (%) |

| (2R,3R) / (2S,3S) | Anti | 0 | ~70 |

| Gauche | ~0.5 - 1.0 | ~30 | |

| (2R,3S) | Gauche 1 | 0 | ~85 |

| Anti | ~1.0 - 1.5 | ~10 | |

| Gauche 2 | ~1.5 - 2.0 | ~5 |

Note: These values are estimations based on analogous systems and are subject to variation depending on the solvent and temperature.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and energy barriers is primarily achieved through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To determine the populations of different conformers at various temperatures and thereby calculate the enthalpy and entropy differences between them.

Methodology:

-

Sample Preparation: A solution of the this compound stereoisomer of interest is prepared in a suitable deuterated solvent (e.g., acetone-d6, toluene-d8) that remains liquid over the desired temperature range. The concentration should be optimized for a good signal-to-noise ratio.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is required.

-

Data Acquisition:

-

Proton (¹H) NMR spectra are acquired at a series of temperatures, typically ranging from a low temperature where the conformational exchange is slow on the NMR timescale to a higher temperature where the exchange is rapid.

-

The temperature should be carefully calibrated at each step.[5][6][7][8][9]

-

At each temperature, the sample must be allowed to equilibrate for several minutes before data acquisition.[5]

-

-

Data Analysis:

-

At low temperatures, where the interconversion between conformers is slow, separate signals for each conformer may be observed. The relative populations of the conformers can be determined by integrating the corresponding signals.

-

At higher temperatures, where the exchange is fast, an averaged spectrum is observed. The chemical shifts and coupling constants in the averaged spectrum are weighted averages of the values for the individual conformers.

-

By analyzing the changes in the spectra as a function of temperature, the equilibrium constant (K) for the conformational change can be determined at each temperature.

-

A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.

-

Computational Modeling

Objective: To calculate the geometries, energies, and vibrational frequencies of the different conformers to complement and guide experimental studies.

Methodology:

-

Initial Structure Generation: Initial 3D structures of the anti and gauche conformers for each stereoisomer are generated.

-

Conformational Search (Optional): A systematic or stochastic conformational search can be performed to ensure all low-energy conformers are identified.

-

Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods. Common methods include Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), and a basis set such as 6-31G(d) or larger.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energy Calculations: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies.

-

Data Analysis: The calculated relative energies (including ZPVE and thermal corrections) provide the relative stabilities of the conformers. Calculated NMR chemical shifts and coupling constants can also be compared with experimental data to aid in the assignment of conformers.

Conclusion

The conformational analysis of the stereoisomers of this compound reveals a rich and varied energetic landscape. The enantiomeric pair, (2R,3R)- and (2S,3S)-2,3-dichlorohexane, are predicted to favor the anti conformation, while the meso isomer, (2R,3S)-2,3-dichlorohexane, is expected to predominantly exist in a gauche conformation. A combination of variable temperature NMR spectroscopy and computational modeling provides a powerful approach to quantitatively determine the relative stabilities of these conformers and the energy barriers between them. This detailed understanding is essential for researchers in fields such as medicinal chemistry and materials science, where molecular conformation plays a critical role in determining function.

References

- 1. brainly.com [brainly.com]

- 2. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 3. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. imserc.northwestern.edu [imserc.northwestern.edu]

The Reactivity of Vicinal Dichlorides: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal dichlorides, organic compounds bearing chlorine atoms on adjacent carbons, are versatile synthetic intermediates with a rich and varied reactivity profile. Their utility spans from fundamental organic transformations to the intricate synthetic pathways required in drug discovery and development. This technical guide provides an in-depth exploration of the core reactivity of vicinal dichlorides, focusing on their principal reactions: dehydrohalogenation and dehalogenation. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

Introduction

Vicinal dichlorides are typically synthesized through the electrophilic addition of chlorine to alkenes or via the ring-opening of epoxides.[1][2] The presence of two electron-withdrawing chlorine atoms on adjacent carbon atoms significantly influences the molecule's electronic properties and dictates its subsequent chemical behavior. The primary reaction pathways for vicinal dichlorides are elimination reactions, which can be broadly categorized into two main types:

-

Dehydrohalogenation: The elimination of two molecules of hydrogen chloride (HCl) to form an alkyne. This transformation is typically achieved using a strong base.[3][4]

-

Dehalogenation: The removal of both chlorine atoms to yield an alkene, commonly effected by a reducing agent such as zinc metal or sodium iodide.[5]

The stereochemistry of the starting vicinal dichloride and the choice of reagents and reaction conditions play a crucial role in determining the outcome and stereoselectivity of these reactions. Understanding and controlling these factors are paramount for the strategic application of vicinal dichlorides in complex molecule synthesis.

Dehydrohalogenation of Vicinal Dichlorides: Synthesis of Alkynes

The double dehydrohalogenation of vicinal dichlorides is a classical and reliable method for the synthesis of alkynes. This reaction proceeds via a twofold E2 (elimination, bimolecular) mechanism, requiring a strong base to abstract a proton and induce the concerted elimination of a chloride ion.[6]

Reaction Mechanism and Stereochemistry

The E2 mechanism necessitates an anti-periplanar arrangement of the proton to be abstracted and the leaving group (chloride). This stereochemical requirement has significant implications for the reaction kinetics and the stereochemistry of the resulting vinyl halide intermediate and the final alkyne product. For the second elimination to occur, the remaining proton and chlorine atom on the vinyl halide must also be able to adopt an anti-periplanar conformation. The overall process is a stereospecific anti-elimination.

dot

Caption: Mechanism of double dehydrohalogenation of a vicinal dichloride.

Quantitative Data

The choice of base and solvent significantly impacts the yield of the alkyne. Stronger bases like sodium amide (NaNH₂) in liquid ammonia are often more effective than potassium hydroxide (KOH) in ethanol, as they can facilitate the second, more difficult elimination and minimize isomerization of the resulting alkyne.[4][7]

| Vicinal Dihalide | Base/Solvent | Product | Yield (%) | Reference |

| meso-Stilbene dibromide | KOH / Ethanol | Diphenylacetylene | 77-81 | [8] |

| meso-Stilbene dibromide | KOH / Ethylene Glycol | Diphenylacetylene | Not specified | [9] |

| 1,2-Dichloropropane | NaNH₂ / liq. NH₃ | Propyne | Good yield | [4] |

Experimental Protocol: Synthesis of Diphenylacetylene from meso-Stilbene Dibromide

This protocol details the dehydrobromination of meso-stilbene dibromide, a vicinal dibromide, which follows the same mechanistic principles as a vicinal dichloride.

Materials:

-

meso-Stilbene dibromide

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Water

-

Calcium chloride

Procedure: [8]

-

Prepare a solution of 90 g of potassium hydroxide in 150 mL of absolute ethanol in a 500-mL round-bottomed flask fitted with a reflux condenser. This is achieved by warming the mixture in an oil bath at 130–140°C until the KOH is completely dissolved.

-

Cool the solution slightly and add the meso-stilbene dibromide in several portions. The addition will cause a vigorous reaction with the evolution of heat. It is crucial to replace the reflux condenser after each addition until the boiling subsides.

-

Reflux the mixture for 24 hours in an oil bath maintained at a constant temperature of 130–140°C.

-

Pour the hot mixture into 750 mL of cold water.

-

Collect the precipitated product by filtration and wash it with 50 mL of water.

-

Dry the crude diphenylacetylene over calcium chloride in a vacuum desiccator for 18 hours at room temperature. The reported yield is 77–81%.

Dehalogenation of Vicinal Dichlorides: Synthesis of Alkenes

The reductive dehalogenation of vicinal dichlorides provides a direct route to alkenes. This reaction is particularly useful as it complements the synthesis of vicinal dichlorides from alkenes, effectively serving as a protection-deprotection strategy for the double bond. The most common reagent for this transformation is zinc dust.[5]

Reaction Mechanism with Zinc

The dehalogenation with zinc is believed to proceed through an organozinc intermediate. The reaction is stereospecific, with a preference for anti-elimination.

dot

Caption: Dehalogenation of a vicinal dichloride using zinc metal.

Quantitative Data

The yield of the dehalogenation reaction is generally high, and the reaction conditions are typically mild.

| Vicinal Dihalide | Reagent/Solvent | Product | Yield (%) | Reference |

| meso-2,3-Dibromobutane | Zn dust | trans-2-Butene | Major Product | [5] |

| (2R, 3S)-Dibromobutane | Zn dust | trans-2-Butene | Not specified | [5] |

| Various alkyl halides | Zn / NH₄Cl in Methanol | Corresponding alkanes | Good to moderate | [10] |

Experimental Protocol: General Procedure for Reductive Dehalogenation with Zinc

This protocol provides a general method for the dehalogenation of alkyl halides, which is applicable to vicinal dichlorides.

Materials: [10]

-

Vicinal dichloride (1 mmol)

-

Methanol (10 mL)

-

Ammonium chloride (0.5 mmol)

-

Zinc dust (2 mmol)

-

Celite

-

Chloroform or ether

-

Saturated brine solution

-

Water

Procedure: [10]

-

To a solution of the vicinal dichloride (1 mmol) in methanol (10 mL), add ammonium chloride (0.5 mmol) and zinc dust (2 mmol).

-

Stir the mixture at an appropriate temperature (room temperature to 60°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite.

-

Evaporate the filtrate under vacuum.

-

Take up the residue in chloroform or ether (50 mL).

-

Wash the organic layer twice with a saturated brine solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene.

-

Purify the product by column chromatography if necessary.

Spectroscopic Data of a Representative Vicinal Dichloride and its Reaction Products

To aid in the characterization of vicinal dichlorides and their reaction products, the following tables summarize key spectroscopic data for 1,2-dichloropropane, and its potential dehydrohalogenation (propyne) and dehalogenation (propene) products.

Table 1: Spectroscopic Data for 1,2-Dichloropropane

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (in CDCl₃) | δ 1.61 (d, 3H), δ 3.59 (dd, 1H), δ 3.74 (dd, 1H), δ 4.14 (m, 1H) | [4] |

| ¹³C NMR | Three distinct signals | [3] |

| Mass Spectrometry (EI) | Molecular ion (m/z) = 112. Key fragments at m/z = 76, 63, 62, 41, 39, 27. | [8] |

| IR Spectroscopy | C-H stretching and bending, C-Cl stretching vibrations. | [11] |

Table 2: Spectroscopic Data for Propyne and Propene

| Compound | Spectroscopic Technique | Key Features | Reference |

| Propyne | ¹H NMR | Two signals | [12] |

| ¹³C NMR | Three signals | [2] | |

| Propene | ¹H NMR | δ 1.65 (d), δ 4.93-5.00 (m), δ 5.84 (m) | [13] |

| ¹³C NMR | δ 116 (CH₂), δ 136 (CH), and a signal for the CH₃ group. | [14] |

Application in Drug Development: A Case Study Perspective

The reactivity of vicinal dichlorides and their analogs is a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals. While a detailed, publicly available protocol directly employing a vicinal dichloride in the synthesis of a specific commercial drug is often proprietary, the principles of their reactivity are widely applied.

For instance, the synthesis of the antihistamine Loratadine involves multiple steps, including chlorination reactions and the formation of a complex tricyclic system.[6][7][11][15][16][17][18][19] Although the publicly disclosed synthetic routes do not explicitly detail a vicinal dichloride intermediate, the strategic introduction and subsequent elimination of chlorine atoms are central to building the molecular framework. The dehydrohalogenation and dehalogenation reactions discussed in this guide represent fundamental transformations that are integral to the synthetic chemist's toolkit for constructing such complex architectures. The ability to stereoselectively introduce and remove halogen atoms allows for precise control over the formation of double and triple bonds, which are key structural motifs in many bioactive molecules.

Conclusion

Vicinal dichlorides are reactive intermediates that undergo two primary types of transformations: dehydrohalogenation to form alkynes and dehalogenation to form alkenes. The choice of reagents and the stereochemistry of the starting material are critical factors that govern the outcome of these reactions. The detailed experimental protocols and quantitative data presented in this guide provide a practical framework for researchers to utilize the reactivity of vicinal dichlorides in their synthetic endeavors. Furthermore, the mechanistic insights and their potential application in complex syntheses, such as those required in drug development, highlight the continued importance of understanding and harnessing the chemistry of these versatile compounds.

References

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. 1-(Trimethylsilyl)-1-propyne(6224-91-5) 13C NMR spectrum [chemicalbook.com]

- 3. brainly.in [brainly.in]

- 4. allen.in [allen.in]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. people.wou.edu [people.wou.edu]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Propyne | C3H4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 13. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. drpress.org [drpress.org]

- 16. drpress.org [drpress.org]

- 17. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]

- 18. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 19. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]

The Chloro-alkane Chronicle: A Technical Guide to Discovery and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated alkanes, a class of organic compounds characterized by the substitution of one or more hydrogen atoms with chlorine, have a rich and complex history intertwined with significant advancements in chemistry, medicine, and agriculture. Their journey from laboratory curiosities to industrial staples and, in some cases, environmental concerns, offers valuable insights into the development of synthetic chemistry and the evolving understanding of chemical safety and environmental impact. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of key chlorinated alkanes, tailored for a scientific audience.

Discovery and Early Synthesis of Foundational Chlorinated Alkanes

The 19th century witnessed the first forays into the synthesis of simple chlorinated alkanes, laying the groundwork for a vast and diverse class of compounds.

Chloroform (Trichloromethane)

Chloroform (CHCl₃) was independently synthesized by several chemists in the early 1830s. Samuel Guthrie, an American physician, is credited with its discovery in 1831 while attempting to produce a cheaper version of "chloric ether."[1] He generated chloroform through the reaction of chlorinated lime with ethanol.[1] A common laboratory-scale synthesis is the haloform reaction , where a methyl ketone or a compound that can be oxidized to a methyl ketone reacts with a halogen in the presence of a base.[2][3][4]

Carbon Tetrachloride (Tetrachloromethane)

Henri Victor Regnault first synthesized carbon tetrachloride (CCl₄) in 1839 by the chlorination of chloroform.[5] A prevalent laboratory and industrial method for its production is the photochlorination of chloroform , where chloroform is treated with chlorine gas under ultraviolet (UV) light.[6][7]

The Era of Complex Chlorinated Alkanes: DDT and CFCs

The 20th century saw the development of more complex chlorinated alkanes with profound societal impacts.

Dichlorodiphenyltrichloroethane (DDT)

DDT was first synthesized in 1874 by Othmar Zeidler, but its insecticidal properties were not discovered until 1939 by Paul Hermann Müller.[8][9] This discovery was a watershed moment in the control of insect-borne diseases like malaria and typhus, earning Müller the Nobel Prize in Physiology or Medicine in 1948.[8] The synthesis of DDT involves the condensation reaction of chloral with chlorobenzene in the presence of a strong acid catalyst, typically sulfuric acid.[10][11]

Chlorofluorocarbons (CFCs)

Chlorofluorocarbons (CFCs) were first synthesized in the 1890s by the Belgian chemist Frédéric Swarts. Their commercial development in the 1930s by Thomas Midgley, Jr. at General Motors led to their widespread use as refrigerants, propellants, and solvents due to their low toxicity and flammability. A key synthetic route to CFCs is the Swarts reaction , which involves the exchange of chlorine atoms for fluorine atoms using a fluoride salt, often in the presence of an antimony catalyst.[12]

Chlorinated Paraffins: Industrial Workhorses

Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes produced on a large scale since the 1930s.[13] They are classified by their carbon chain length into short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C>17) chlorinated paraffins.[11][14] Their primary applications are as plasticizers and flame retardants.[14] The industrial synthesis involves the direct chlorination of paraffin fractions with chlorine gas, often with UV light to promote the radical reaction.[11]

Data Presentation

Table 1: Physical and Chemical Properties of Selected Chlorinated Alkanes

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Water Solubility (mg/L) | log K_ow |

| Chloroform | CHCl₃ | 119.38 | -63.5 | 61.2 | 1.48 | 8000 | 1.97 |

| Carbon Tetrachloride | CCl₄ | 153.82 | -22.9 | 76.7 | 1.59 | 800 | 2.83 |

| DDT (p,p'-isomer) | C₁₄H₉Cl₅ | 354.49 | 108.5 | 260 | 1.55 | 0.001-0.005 | 6.91 |

| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 120.91 | -157.7 | -29.8 | 1.486 (-30 °C) | 280 | 2.16 |

| Trichlorofluoromethane (CFC-11) | CCl₃F | 137.37 | -110.5 | 23.7 | 1.494 | 1100 | 2.53 |

| Chlorodifluoromethane (HCFC-22) | CHClF₂ | 86.47 | -157.3 | -40.8 | 1.194 (-9 °C) | 2770 | 1.08 |

Table 2: Environmental Impact Data of Selected Chlorinated Alkanes

| Compound | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP)¹ | Global Warming Potential (GWP) (100-year) | Half-life in Water (days) | Half-life in Soil (days) |

| Chloroform | 0.3 - 0.5 | 0.02 | 140 | <2 | ~100-180[15] |

| Carbon Tetrachloride | 26 - 50[16][17] | 1.2[18] | 1400 | Stable to hydrolysis[1] | - |

| DDT | - | 0 | - | 150 years (aquatic environment)[8][19] | 730 - 5475[20][21] |

| Dichlorodifluoromethane (CFC-12) | 85 - 102[13][22] | 1.0 | 10,300[22] | - | - |

| Trichlorofluoromethane (CFC-11) | 49 - 52[13] | 1.0 | 5,160[22] | - | - |

| Chlorodifluoromethane (HCFC-22) | 11.9[22] | 0.024 - 0.055 | 1,780[22] | - | - |

¹ODP is relative to CFC-11 (ODP = 1.0)[23]

Experimental Protocols

Synthesis of Chloroform via the Haloform Reaction[2][19]

Principle: The haloform reaction of acetone with sodium hypochlorite yields chloroform and sodium acetate.

Materials:

-

Acetone (reagent grade)

-

Sodium hypochlorite solution (12%, industrial bleach)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a large reaction vessel, place 1000 mL of filtered 12% sodium hypochlorite solution.

-

Cool the solution in an ice bath.

-

Slowly add 36.15 g of acetone to the cooled bleach solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 30°C.

-

After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.

-

Allow the mixture to stand, and the denser chloroform layer will separate at the bottom.

-

Carefully separate the lower chloroform layer using a separatory funnel.

-

Wash the crude chloroform with water, followed by a dilute sodium bicarbonate solution, and then water again.

-

Dry the chloroform over anhydrous magnesium sulfate.

-

Purify the chloroform by distillation, collecting the fraction boiling at 61-62°C.

Synthesis of Carbon Tetrachloride by Photochlorination of Chloroform[6][7]

Principle: Chloroform is chlorinated to carbon tetrachloride in the presence of UV light.

Materials:

-

Chloroform (purified)

-

Chlorine gas

-

UV lamp (e.g., mercury vapor lamp)

Procedure:

-

Set up a reaction vessel equipped with a gas inlet tube, a reflux condenser, and a UV lamp.

-

Place purified chloroform in the reaction vessel.

-

Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the chloroform.

-

The reaction is typically carried out at the reflux temperature of the mixture.

-

Monitor the reaction progress by gas chromatography to determine the conversion of chloroform to carbon tetrachloride.

-

Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

-

Wash the reaction mixture with a dilute sodium hydroxide solution to remove any remaining chlorine and HCl, followed by washing with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the product to separate carbon tetrachloride (b.p. 76.7°C) from any unreacted chloroform.

Synthesis of DDT[10][25]

Principle: The electrophilic aromatic substitution reaction between chloral and chlorobenzene, catalyzed by sulfuric acid, produces DDT.

Materials:

-

Chloral hydrate

-

Chlorobenzene

-

Concentrated sulfuric acid (98%)

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, place chloral hydrate.

-

Slowly add concentrated sulfuric acid while maintaining the temperature between 0-20°C.

-

Gradually add chlorobenzene to the mixture, keeping the temperature below 20-25°C.

-

Stir the mixture for 3-6 hours. DDT will precipitate as a solid.

-

Quench the reaction by pouring the mixture into ice water.

-

Filter the solid DDT and wash it thoroughly with water to remove any residual acid.

-

The crude DDT can be purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualization

Caption: Timeline of key discoveries in chlorinated alkane history.

Caption: Simplified synthesis pathways for key chlorinated alkanes.

Caption: Catalytic cycle of ozone depletion initiated by CFCs.

References

- 1. Page loading... [guidechem.com]

- 2. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. CA3028445A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents [patents.google.com]

- 7. CN109415281B - Chloroform photochlorination to carbon tetrachloride - Google Patents [patents.google.com]

- 8. DDT - Wikipedia [en.wikipedia.org]

- 9. DDT (PIM 127) [inchem.org]

- 10. Give the preparation and uses of DDT class 12 chemistry CBSE [vedantu.com]

- 11. brainly.in [brainly.in]

- 12. quora.com [quora.com]

- 13. Ozone-depleting chemicals stay in atmosphere for short time than previously estimated [techexplorist.com]

- 14. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

- 15. gov.uk [gov.uk]

- 16. Sustainability and Carbon Tetrachloride: Future Trends [eureka.patsnap.com]

- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 18. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]

- 19. npic.orst.edu [npic.orst.edu]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Biodegradation of DDT by Stenotrophomonas sp. DDT-1: Characterization and genome functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AMT - Measurements of CFC-11, CFC-12, and HCFC-22 total columns in the atmosphere at the St. Petersburg site in 2009â2019 [amt.copernicus.org]

- 23. skillcatapp.com [skillcatapp.com]

Methodological & Application

Application Notes and Protocols: Dehydrohalogenation of 2,3-dichlorohexane to Form Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrohalogenation of vicinal dihalides, such as 2,3-dichlorohexane, is a classic and effective method for the synthesis of alkynes.[1][2] This reaction proceeds through a double elimination mechanism, typically facilitated by a strong base.[1][3] The choice of reaction conditions, particularly the base and solvent, is crucial as it significantly influences the reaction rate, yield, and the isomeric distribution of the resulting alkynes (2-hexyne and 3-hexyne). These application notes provide detailed protocols and data for performing and optimizing this transformation.

Reaction Mechanism

The dehydrohalogenation of this compound to form hexynes is a two-step process, with each step being an E2 (elimination, bimolecular) reaction.[1][3]

-

First Elimination: A strong base abstracts a proton from a carbon atom adjacent to one of the chlorine atoms. Simultaneously, the chloride ion from the neighboring carbon departs, leading to the formation of a vinylic chloride intermediate (e.g., 3-chloro-2-hexene or 2-chloro-3-hexene).[1]

-

Second Elimination: A second molecule of the strong base abstracts a proton from the vinylic chloride, and the remaining chloride ion is eliminated, forming the alkyne triple bond.[1][4] This step is generally slower and requires more forcing conditions due to the lower reactivity of the vinylic halide.[4]

The reaction requires a strong base because the protons on the carbons bearing the halogens are not particularly acidic.[3][5] Common bases used include sodium amide (NaNH₂), potassium hydroxide (KOH) in ethanol, and potassium tert-butoxide (KOtBu).[2][5]

Caption: General reaction scheme for the dehydrohalogenation of this compound.

Experimental Protocols

Materials

-

This compound (reactant)

-

Sodium amide (NaNH₂) in mineral oil or as a solid

-

Anhydrous liquid ammonia (solvent for NaNH₂)

-

Potassium hydroxide (KOH)

-

Ethanol (solvent for KOH)

-

Potassium tert-butoxide (KOtBu)

-

Tert-butanol or Dimethyl sulfoxide (DMSO) (solvents for KOtBu)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Protocol 1: Dehydrohalogenation using Sodium Amide in Liquid Ammonia

This is a highly effective method, particularly for the formation of terminal alkynes, though it can be adapted for internal alkynes.[6]

Caption: Experimental workflow for dehydrohalogenation using sodium amide.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser, condense approximately 250 mL of anhydrous liquid ammonia.

-

Base Addition: Carefully add 0.22 mol of sodium amide to the liquid ammonia with efficient stirring.

-

Substrate Addition: Slowly add a solution of 0.1 mol of this compound in 50 mL of anhydrous diethyl ether to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to stir for 2-4 hours. The progress can be monitored by taking small aliquots, quenching them, and analyzing by GC-MS.

-

Quenching and Work-up: After the reaction is complete, cautiously add solid ammonium chloride to quench any unreacted sodium amide. Allow the liquid ammonia to evaporate overnight in a fume hood. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Protocol 2: Dehydrohalogenation using Potassium Hydroxide in Ethanol

This method uses a less powerful base and typically requires higher temperatures.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.3 mol of potassium hydroxide in 150 mL of ethanol.

-

Substrate Addition: Add 0.1 mol of this compound to the ethanolic KOH solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by distillation.

Data Presentation

The regioselectivity of the elimination (i.e., the ratio of 2-hexyne to 3-hexyne) is influenced by the base and reaction conditions. Generally, bulkier bases tend to favor the formation of the less sterically hindered alkyne.

| Base/Solvent System | Temperature (°C) | Typical Total Yield (%) | Approximate Ratio (2-Hexyne : 3-Hexyne) |

| NaNH₂ / liq. NH₃ | -33 | > 80 | Varies, often favors the thermodynamically more stable internal alkyne |

| KOH / Ethanol | 78 (Reflux) | 50 - 70 | Tends to favor the more substituted (internal) alkyne |